

(-)-Sophoridine: A Technical Guide to its Discovery, History, and Therapeutic Potential

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An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

(-)-Sophoridine, a quinolizidine alkaloid, has a rich history rooted in traditional Chinese medicine and is now a subject of intense scientific scrutiny for its therapeutic potential, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of (-)-Sophoridine, with a focus on quantitative data, detailed experimental protocols, and the molecular pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising natural product.

Discovery and Traditional Use

(-)-Sophoridine is a naturally occurring alkaloid predominantly isolated from plants of the Sophora genus, which have been utilized for centuries in traditional Chinese medicine.[1] The primary plant sources include Sophora alopecuroides L., Sophora flavescens Ait., and Euchresta japonica Benth.[1] In traditional practice, these plants were used to treat a variety of ailments, including fever, inflammation, and infections.[1] The discovery of (-)-Sophoridine as a distinct chemical entity marked a significant step in understanding the scientific basis of these traditional remedies.



Physicochemical Properties of (-)-Sophoridine

A thorough understanding of the physicochemical properties of **(-)-Sophoridine** is fundamental for its development as a therapeutic agent. The key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C15H24N2O	[3]
Molecular Weight	248.36 g/mol	[3]
CAS Number	6882-68-4	[3]
Melting Point	106-107 °C	
Optical Rotation ([α]D)	-73° to -66° (c=1 in Ethanol)	-
Solubility	Soluble in water, methanol, ethanol, and chloroform.	[3]
Appearance	White to light yellow powder or crystalline solid.	

Pharmacological Activity of (-)-Sophoridine

Modern pharmacological research has revealed a broad spectrum of biological activities for **(-)-Sophoridine**, with its anti-cancer properties being the most extensively studied.

In Vitro Anti-Cancer Activity

(-)-Sophoridine has demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are presented below.



Cell Line	Cancer Type	IC50 (μM)	Reference
SGC7901	Gastric Cancer	3.52	[3]
AGS	Gastric Cancer	3.91	[3]
SW480	Colorectal Cancer	3140	[3]
Miapaca-2	Pancreatic Cancer	~20-200	[4]
PANC-1	Pancreatic Cancer	~20-200	[4]
H22	Hepatoma	1.01 - 3.65	[5]
S180	Sarcoma	1.01 - 3.65	[5]
HepG2	Liver Cancer	0.93 - 1.89 (derivative)	[3]
SMMC-7721	Liver Cancer	0.93 - 1.89 (derivative)	[3]
Hela	Cervical Cancer	0.93 - 1.89 (derivative)	[3]
CNE1	Nasopharyngeal Carcinoma	0.93 - 1.89 (derivative)	[3]
CNE2	Nasopharyngeal Carcinoma	0.93 - 1.89 (derivative)	[3]
MCF7	Breast Cancer	0.93 - 1.89 (derivative)	[3]

In Vivo Anti-Cancer Activity

Preclinical studies in animal models have corroborated the in vitro anti-cancer effects of (-)-Sophoridine, demonstrating its ability to inhibit tumor growth.



Animal Model	Cancer Type	Dosage	Effect	Reference
Nude mice with SW480 xenografts	Colorectal Cancer	15 and 25 mg/kg	Inhibition of tumor growth	[3]
Nude mice with Miapaca-2 xenografts	Pancreatic Cancer	20 and 40 mg/kg (intraperitoneal)	Significant suppression of tumor growth	[3][4]
Lewis lung carcinoma- bearing mice	Lung Cancer	15 and 25 mg/kg	Inhibition of tumor growth	[3][6]
Mice with H22 liver tumors	Hepatoma	50 mg/kg (derivatives)	Moderate tumor suppression	[5]
Nude mice with SW480 xenografts	Colorectal Cancer	Not specified	34.07% inhibition of tumor volume and mass	[7]
Nude mice with liver cancer	Liver Cancer	Not specified	Dose-dependent decrease in tumor volume and weight	[7]

Experimental Protocols

Extraction and Isolation of (-)-Sophoridine from Sophora alopecuroides

The following is a generalized protocol for the extraction and isolation of **(-)-Sophoridine**, synthesized from multiple cited methodologies.

4.1.1. Extraction of Total Alkaloids

 Alkalinization: Mix the powdered plant material (e.g., seeds or aerial parts of Sophora alopecuroides) with a 5% NaOH solution at a solid-to-liquid ratio of 1:4 (w/v) and soak overnight. Discard the alkaline solution.



- Acidic Extraction: Extract the residue with a 5% sulfuric acid solution. The optimal conditions reported are a solid-to-liquid ratio of 1:30, a pH of 1.5, and an extraction time of 5 hours.
- Ion Exchange Chromatography: Pass the acidic extract through a cation exchange resin column to adsorb the total alkaloids.
- Elution: Elute the alkaloids from the resin using 95% ethanol containing 3% ammonia.
- Concentration: Combine the eluents and recover the ethanol under reduced pressure to obtain the crude total alkaloid extract.

4.1.2. Purification of (-)-Sophoridine

- Adsorption Chromatography: Subject the crude total alkaloid extract to column chromatography on neutral alumina or silica gel.
- Gradient Elution: Elute the column with a gradient of a non-polar and a polar solvent system. A commonly used system is n-hexane-ethanol-ammonia (e.g., in a ratio of 8:2:0.1 v/v/v).
- Fraction Collection: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).
- Crystallization: Combine the fractions containing (-)-Sophoridine and concentrate under reduced pressure. Recrystallize the residue from a suitable solvent (e.g., petroleum ether or a mixture of acetone and ethanol) to obtain purified (-)-Sophoridine crystals.
- Purity Analysis: Assess the purity of the final product using High-Performance Liquid
 Chromatography (HPLC). Purities of up to 96.8% have been reported with this method.

Characterization of (-)-Sophoridine

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol for the structural elucidation of **(-)-Sophoridine** using NMR is as follows:

 Sample Preparation: Dissolve 5-10 mg of the purified (-)-Sophoridine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a 5 mm NMR tube.



• 1H-NMR Data Acquisition:

- Acquire the ¹H-NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
- Use a standard single-pulse experiment.
- Set the spectral width to approximately 12 ppm.
- Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- ¹³C-NMR Data Acquisition:
 - Acquire the ¹³C-NMR spectrum on the same instrument.
 - Use a standard proton-decoupled pulse program.
 - Set the spectral width to approximately 220 ppm.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
- Data Processing and Analysis:
 - Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
 - Analyze the chemical shifts, signal multiplicities, and coupling constants in the ¹H and ¹³C spectra to confirm the structure of (-)-Sophoridine. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.[8][9]

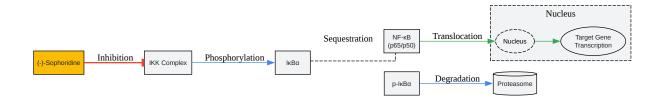
Molecular Mechanisms of Action and Signaling Pathways



(-)-Sophoridine exerts its pharmacological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and other diseases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. **(-)-Sophoridine** has been shown to inhibit this pathway.[6]



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Figure 1: **(-)-Sophoridine** inhibits the NF- κ B signaling pathway by preventing the phosphorylation and subsequent degradation of $I\kappa$ B α , thereby sequestering NF- κ B in the cytoplasm.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its hyperactivation is common in many cancers. **(-)-Sophoridine** has been shown to suppress this pathway, often through the upregulation of the tumor suppressor PTEN.





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Figure 2: **(-)-Sophoridine** modulates the PI3K/Akt pathway, leading to reduced cell survival and proliferation.

Regulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. The effect of **(-)-Sophoridine** on this pathway can be context-dependent, sometimes leading to its activation which can paradoxically induce apoptosis in some cancer cells.[4]



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Figure 3: **(-)-Sophoridine** can activate the MAPK/ERK pathway, which can have dual effects on cell fate. *Activation is context-dependent.

Conclusion and Future Directions

(-)-Sophoridine, a natural product with a long history of use in traditional medicine, has emerged as a promising candidate for modern drug development. Its potent anti-cancer activity, supported by a growing body of preclinical evidence, is attributed to its ability to modulate key signaling pathways that are fundamental to cancer cell survival and proliferation. The detailed physicochemical and pharmacological data, along with the established experimental protocols presented in this guide, provide a solid foundation for further research and development.

Future efforts should focus on a more detailed elucidation of the in vivo metabolism and pharmacokinetic profile of **(-)-Sophoridine** to optimize its therapeutic application.[1]



Furthermore, structure-activity relationship (SAR) studies on sophoridine derivatives have shown promise in enhancing its anti-cancer efficacy and should be a continued area of investigation.[2] The development of novel drug delivery systems could also improve its bioavailability and targeted delivery to tumor tissues. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of **(-)-Sophoridine** into effective therapies for cancer and other diseases.

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